

A Comprehensive Technical Guide to 2-Methyl-1,5-hexadiene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyl-1,5-hexadiene

Cat. No.: B165376

[Get Quote](#)

This technical guide provides an in-depth overview of the chemical and physical properties of **2-Methyl-1,5-hexadiene**, tailored for researchers, scientists, and professionals in drug development. This document outlines its molecular characteristics and provides a logical workflow for its synthesis.

Physicochemical Properties

2-Methyl-1,5-hexadiene, also known as 2-methyldiallyl, is a volatile organic compound. Its fundamental properties are summarized below.

Property	Value	Source
Molecular Formula	C7H12	[1] [2] [3] [4] [5]
Molecular Weight	96.17 g/mol	[1] [4] [5]
CAS Number	4049-81-4	[1] [2] [3]
Density	0.712 g/mL at 25 °C	
Boiling Point	92 °C	
InChI Key	SLQMKNPIYMOEGB- UHFFFAOYSA-N	[1] [3]
Canonical SMILES	CC(=C)CCC=C	[1]

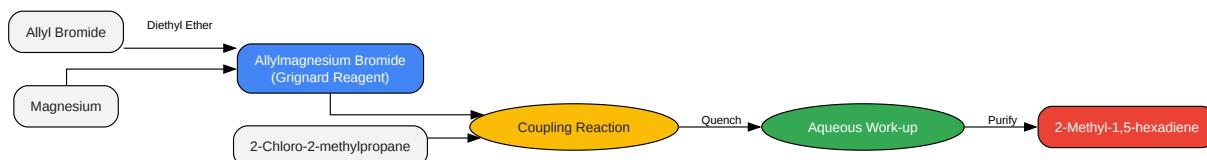
Synthesis of 2-Methyl-1,5-hexadiene

A common laboratory-scale synthesis of **2-Methyl-1,5-hexadiene** involves the Grignard reaction, a versatile method for forming carbon-carbon bonds. The following protocol outlines a typical procedure.

Materials:

- Magnesium turnings
- Anhydrous diethyl ether
- Allyl bromide
- 2-Chloro-2-methylpropane (tert-butyl chloride)
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate
- Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)

Experimental Protocol:


- **Grignard Reagent Formation:** In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, place magnesium turnings. Add a small amount of anhydrous diethyl ether to cover the magnesium. A crystal of iodine can be added to initiate the reaction. Add a solution of allyl bromide in anhydrous diethyl ether dropwise from the dropping funnel. The reaction mixture should be stirred continuously. The formation of the Grignard reagent (allylmagnesium bromide) is indicated by the disappearance of the magnesium and the formation of a cloudy grey solution.
- **Coupling Reaction:** Once the Grignard reagent is formed, cool the flask in an ice bath. Add a solution of 2-chloro-2-methylpropane in anhydrous diethyl ether dropwise to the stirred Grignard reagent. The rate of addition should be controlled to maintain a gentle reflux.
- **Work-up:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. Quench the reaction by slowly adding a saturated

aqueous solution of ammonium chloride. This will precipitate magnesium salts.

- Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the ethereal layer and wash it sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the diethyl ether by rotary evaporation. The crude product can be purified by fractional distillation to yield pure **2-Methyl-1,5-hexadiene**.

Synthetic Pathway

The logical workflow for the synthesis of **2-Methyl-1,5-hexadiene** via the Grignard reaction is depicted below. This pathway illustrates the key steps from starting materials to the final product.

[Click to download full resolution via product page](#)

Caption: Synthesis of **2-Methyl-1,5-hexadiene** via Grignard Reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. pschemicals.com [pschemicals.com]

- 3. 1,5-Hexadiene, 2-methyl- [webbook.nist.gov]
- 4. 2-Methyl-1,5-hexadiene | C7H12 | CID 19965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Methyl-1,5-hexadiene 98.0+%, TCI America 5 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-Methyl-1,5-hexadiene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b165376#2-methyl-1-5-hexadiene-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com